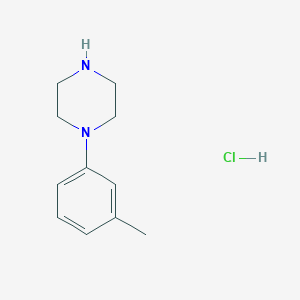

1-(3-methylphenyl)piperazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(3-methylphenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.ClH/c1-10-3-2-4-11(9-10)13-7-5-12-6-8-13;/h2-4,9,12H,5-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJAZQJUQBHUNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13078-13-2, 178928-62-6 | |

| Record name | Piperazine, 1-(3-methylphenyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13078-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-(3-methylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178928-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

212.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13078-13-2 | |

| Record name | NSC71662 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Historical and Contemporary Research Trajectories of 1 3 Methylphenyl Piperazine Hydrochloride

Contextualization within N-Aryl Piperazine (B1678402) Chemical Biology

N-aryl piperazines represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. nih.gov This class of molecules is characterized by a piperazine ring linked to an aryl group, a structural arrangement that imparts favorable physicochemical properties for drug development, including improved pharmacokinetic profiles. nih.govnih.gov The versatility of the N-aryl piperazine structure allows for extensive chemical modifications, leading to a wide array of derivatives with diverse pharmacological activities. chemimpex.com

Historically, research into N-aryl piperazines has been closely tied to the development of agents targeting the central nervous system (CNS). acs.orgacs.org The piperazine moiety is a common feature in many successful CNS drugs, including antidepressants, antipsychotics, and anxiolytics. nih.govnih.gov This is largely attributed to their ability to interact with various neurotransmitter receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. nih.gov The aryl group and other substituents on the piperazine ring play a crucial role in determining the specific receptor affinity and pharmacological profile of these compounds. nih.gov

Beyond the CNS, the N-aryl piperazine scaffold has demonstrated potential in other therapeutic areas, including cancer research. mdpi.com Derivatives have been investigated for their cytotoxic effects against various cancer cell lines, highlighting the broad therapeutic potential of this chemical class. mdpi.com The ability of these compounds to serve as versatile building blocks has made them a cornerstone of modern drug discovery and development. chemimpex.com

Evolution of Academic Investigations on the Chemical Compound

The academic investigation of 1-(3-methylphenyl)piperazine (B1266048), often in its hydrochloride salt form for improved solubility and stability, has largely mirrored the broader trends in N-aryl piperazine research. Initially, its significance was primarily as a synthetic intermediate—a key building block for the creation of more complex molecules with desired biological activities. chemimpex.comchemicalbook.com Its utility in this regard is well-documented, serving as a precursor in the synthesis of compounds targeting neurological disorders. chemimpex.comchemicalbook.com

The synthesis of 1-(3-methylphenyl)piperazine itself can be achieved through several established routes, often involving the reaction of m-toluidine (B57737) with bis(2-chloroethyl)amine (B1207034) hydrochloride. chemicalbook.com This straightforward synthesis has made it a readily accessible starting material for medicinal chemists.

In more recent times, the focus on 1-(3-methylphenyl)piperazine has expanded beyond its role as a mere intermediate. The rise of designer drugs and the exploration of psychoactive substances have brought attention to the intrinsic pharmacological properties of simpler arylpiperazines. Research has indicated that compounds like 1-(3-methylphenyl)piperazine can exhibit activity at serotonin receptors, contributing to their potential psychoactive effects. This has led to its inclusion in studies investigating the pharmacology of emerging drugs of abuse.

Identification of Key Research Domains and Outstanding Questions for 1-(3-methylphenyl)piperazine Hydrochloride

The research trajectory of this compound has solidified its importance in several key domains:

Medicinal Chemistry and Drug Discovery: It remains a valuable scaffold and intermediate for the synthesis of novel therapeutic agents, particularly those aimed at treating CNS disorders. nih.govchemimpex.com Its structural simplicity and amenability to chemical modification make it an attractive starting point for developing new drugs with tailored pharmacological profiles.

Neuropharmacology and Neuroscience: The interaction of arylpiperazines with serotonin and dopamine receptors is a central theme in neuropharmacology. While more complex derivatives have been the primary focus, there is a growing interest in understanding the fundamental interactions of simpler compounds like 1-(3-methylphenyl)piperazine with these key neurotransmitter systems.

Toxicology and Forensic Science: The emergence of arylpiperazines as recreational drugs has necessitated research into their pharmacological and toxicological profiles to inform public health and law enforcement.

Despite the progress made, several outstanding questions regarding this compound remain:

Detailed Pharmacological Profile: While its general activity as a serotonergic agent is inferred, a comprehensive in-vitro and in-vivo pharmacological characterization of this compound at a wide range of CNS receptors is not extensively documented in publicly available literature.

Structure-Activity Relationships of Simple Analogs: A systematic exploration of how minor structural modifications to the tolyl group (e.g., changing the position of the methyl group, introducing other substituents) affect the potency and selectivity at various receptor subtypes is an area ripe for investigation.

Long-Term Neurological Effects: As with many psychoactive substances, the long-term consequences of exposure to 1-(3-methylphenyl)piperazine are not well understood. Further research is needed to elucidate any potential for neurotoxicity or lasting changes in brain chemistry.

Therapeutic Potential on its Own: While primarily viewed as an intermediate, the intrinsic, albeit likely modest, biological activity of this compound itself has not been thoroughly explored for potential therapeutic applications.

Synthetic Methodologies and Chemical Transformations of N Aryl Piperazines Relevant to 1 3 Methylphenyl Piperazine Hydrochloride

Established Synthetic Routes for N-Aryl Piperazine (B1678402) Core Structures

The construction of the N-aryl piperazine framework can be achieved through several strategic approaches. The most common methods involve either forming the piperazine ring onto a pre-existing aniline (B41778) derivative or attaching a pre-formed piperazine ring to an aryl precursor. mdpi.com Key strategies include nucleophilic substitution, reductive amination, and transition-metal-catalyzed coupling reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution represents a foundational approach to N-aryl piperazine synthesis. This can involve the aromatic nucleophilic substitution (SNAr) on electron-deficient aromatic compounds or the nucleophilic attack by an amine on an alkyl halide (SN2). mdpi.com

One classical method involves the reaction of an appropriately substituted aniline with a bis-electrophile like bis(2-chloroethyl)amine (B1207034). For instance, various aryl amines can undergo an SN2 reaction with bis(2-chloroethyl)amine hydrochloride to yield the corresponding substituted phenylpiperazines. researchgate.net This approach builds the piperazine ring directly onto the aryl amine precursor.

Alternatively, in SNAr reactions, a pre-formed piperazine acts as the nucleophile, attacking an activated aryl halide or sulfonate. mdpi.com For this reaction to be effective, the aryl ring typically requires activation by electron-withdrawing groups. The synthesis of the drug Avapritinib, for example, utilizes two sequential SNAr reactions to couple N-Boc-piperazine and another amine to two different heterocyclic aryl chlorides. mdpi.com

Another strategy involves the ring-opening of activated cyclic precursors. The reaction of quaternary salts of 1,4-diazabicyclo[2.2.2]octane (DABCO) with nucleophiles like phenols can yield 1-alkyl-4-(2-phenoxyethyl)piperazines, demonstrating a C-N bond cleavage and formation sequence to generate the piperazine derivative. rsc.org

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for forming C-N bonds, particularly in the synthesis of N-alkyl piperazines, but also applicable to the construction of the piperazine ring itself. mdpi.comorganic-chemistry.org The process typically involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

A general scheme for synthesizing monosubstituted piperazines can proceed via reductive amination of a primary amine with a suitable dialdehyde (B1249045) or diketone, followed by cyclization and reduction. google.com More commonly, a pre-formed piperazine is alkylated via reductive amination. For example, polyamine synthesis has been achieved through a reductive amination reaction using sodium triacetoxyborohydride (B8407120) as a mild reducing agent, coupling a ketone to a piperazine derivative. nih.gov

The synthesis of piperazines can also be accomplished via the reductive cyclization of dioximes. This approach utilizes primary amines and dioximes, which undergo catalytic hydrogenolysis and a series of cyclization and reduction steps to form the piperazine ring. nih.gov

Palladium-Catalyzed Coupling Approaches

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become one of the most powerful and general methods for synthesizing N-aryl piperazines. mdpi.comnih.gov These reactions allow for the coupling of an amine (piperazine) with an aryl halide or pseudohalide under relatively mild conditions, offering broad substrate scope and functional group tolerance. nih.govorganic-chemistry.org

This methodology is efficient for coupling both electron-rich and sterically hindered aryl chlorides with piperazine. organic-chemistry.org In many syntheses, piperazine itself or a protected version like N-Boc-piperazine is coupled with an aryl bromide or chloride. mdpi.comnih.gov For example, the synthesis of 1-(3-methoxyphenyl)piperazine, a compound structurally similar to the title compound, can be prepared by the palladium-catalyzed reaction of N-BOC piperazine with 3-bromoanisole, followed by deprotection. chemicalbook.com

A novel palladium-catalyzed method involves the decarboxylative cyclization of propargyl carbonates with diamine components. This modular approach allows for the synthesis of highly substituted piperazines with high regio- and stereochemical control by coupling two carbons from the propargyl unit with a bis-nitrogen nucleophile. acs.org

Table 1: Comparison of Major Synthetic Routes for N-Aryl Piperazines

| Synthetic Route | Key Reactants | General Conditions | Advantages | Limitations | Reference(s) |

|---|---|---|---|---|---|

| Nucleophilic Substitution (SNAr) | Piperazine, Electron-deficient aryl halide | Base, High temperature | Cost-effective for activated substrates | Requires electron-deficient arenes, harsh conditions | mdpi.com |

| Nucleophilic Substitution (SN2) | Aryl amine, Bis(2-haloethyl)amine | Base | Direct formation of piperazine ring | Potential for side reactions, availability of precursors | researchgate.net |

| Reductive Amination | Amine, Dicarbonyl compound; Piperazine, Carbonyl compound | Reducing agent (e.g., NaBH(OAc)₃, H₂) | Mild conditions, high functional group tolerance | Primarily for N-alkylation or specific cyclizations | mdpi.comnih.govnih.gov |

| Palladium-Catalyzed Coupling | Piperazine, Aryl halide/triflate | Palladium catalyst, Ligand, Base | Broad scope, high efficiency, mild conditions | Catalyst cost, ligand sensitivity, potential for metal contamination | nih.govorganic-chemistry.org |

Precursor Chemistry and Intermediate Derivatization in the Synthesis of Substituted Piperazines

The synthesis of a specific derivative like 1-(3-methylphenyl)piperazine (B1266048) hydrochloride depends critically on the selection and chemical manipulation of precursors and intermediates. The primary precursors are typically a piperazine synthon and an m-tolyl (3-methylphenyl) synthon.

One common precursor strategy starts with a protected piperazine, such as N-Boc-piperazine or N-benzylpiperazine. The protecting group serves two purposes: it prevents undesired side reactions, such as di-arylation, and it allows for the selective derivatization of the two nitrogen atoms. For instance, 1-benzyl-3-phenylpiperazine (B1287912) can be synthesized from N-benzylethylenediamine and styrene (B11656) oxide, followed by cyclization and subsequent modifications. google.com The benzyl (B1604629) group can later be removed via catalytic hydrogenation to yield the secondary amine, which can then be further functionalized. google.com

Another approach involves building the piperazine ring from acyclic precursors. The reaction between 2,3-dichloroaniline (B127971) and diethanolamine (B148213) has been used to prepare 1-(2,3-dichlorophenyl)piperazine, a key intermediate in the synthesis of Aripiprazole (B633). mdpi.com This highlights the use of substituted anilines and diethanolamine derivatives as foundational precursors.

Intermediate derivatization is key to accessing a wide range of substituted piperazines. Once the N-aryl piperazine core is formed, the second nitrogen atom (if unprotected) is available for various chemical transformations. mdpi.com These include alkylation, acylation, and sulfonylation. For example, the synthesis of novel thiazolinylphenyl-piperazines was achieved by treating commercially available substituted piperazines with 2-aminoethane-1-thiol hydrochloride, followed by acetylation of the free piperazine nitrogen. nih.gov This showcases how a simple N-aryl piperazine can be an intermediate for more complex structures.

Development and Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for the efficient, cost-effective, and scalable synthesis of 1-(3-methylphenyl)piperazine hydrochloride. Key parameters that are frequently optimized include the choice of catalyst, ligand, base, solvent, temperature, and reaction time. nih.gov

In palladium-catalyzed couplings, the choice of ligand is paramount for achieving high yields and turnover numbers. Different phosphine-based or N-heterocyclic carbene (NHC) ligands can have a profound impact on the reaction's success, especially with challenging substrates like aryl chlorides. nih.govorganic-chemistry.org The base also plays a critical role; common bases include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of base can affect reaction rate and prevent side reactions. organic-chemistry.orggoogle.com

Solvent selection is also vital. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or ethers like dioxane and tetrahydrofuran (B95107) (THF) are commonly used. rsc.orggoogle.com In some cases, using an excess of a liquid reactant, such as piperazine itself, can serve as both the reactant and the solvent, leading to more environmentally friendly and cost-effective procedures. organic-chemistry.org

Temperature and reaction time are optimized to ensure complete conversion while minimizing the formation of degradation products or byproducts. For example, in the synthesis of N-alkyl-N'-aryl-piperazines via a copper-catalyzed three-component reaction, the optimal temperature was found to be 65 °C. rsc.org Some modern optimization strategies employ high-throughput screening or sonication to accelerate reactions and improve efficiency. researchgate.net

Table 2: Examples of Optimized Reaction Conditions for Piperazine Synthesis

| Reaction Type | Substrates | Catalyst/Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Pd-catalyzed Amination | Aryl Chloride, Piperazine | Pd₂(dba)₃, Ligand | Piperazine (as solvent) | Aerobic, 100-120 °C | Very Good | organic-chemistry.org |

| Cu(I)-catalyzed 3-component | DABCO, Alkyl Halide, Aryl Halide | CuI, KOtBu | DMSO | 65 °C | High to Excellent | rsc.org |

| Reductive Cyclization | Primary Amine, Dioxime | Pd/C, H₂ | Methanol | 60 °C, 40 bar H₂ | 60-98% | nih.gov |

| Sonication-mediated Synthesis | bis(α-haloketone), pyridine-2(1H)-thione | Piperazine (as base) | Ethanol | Sonication, Room Temp. | 88-96% | researchgate.net |

Strategies for Impurity Profiling and Control in Chemical Synthesis

Impurity profiling is a critical aspect of pharmaceutical development, ensuring the safety and quality of the final active pharmaceutical ingredient (API). For this compound, potential impurities can arise from starting materials, intermediates, side reactions, or degradation. researchgate.net

Common impurities in N-aryl piperazine synthesis include constitutional isomers and products of side reactions. For example, in the reaction of styrene oxide with N-methylethanolamine, a significant amount of an undesired regioisomer can be formed. google.com Similarly, non-selective methylation of a phenylpiperazine can lead to a mixture of the unreacted starting material, the desired mono-methylated product, and di-methylated byproducts. google.com

Control strategies begin with the careful selection and purification of starting materials. During the synthesis, reaction conditions must be precisely controlled to minimize side reactions. For instance, in palladium-catalyzed reactions, controlling the stoichiometry and reaction temperature can prevent the formation of di-arylated piperazine or hydrodehalogenation byproducts.

After synthesis, robust purification methods are employed. These typically include:

Crystallization/Recrystallization: This is a powerful technique for removing impurities, especially isomers and byproducts with different solubilities. The hydrochloride salt form of the final compound is often chosen to facilitate purification by crystallization.

Chromatography: Techniques such as column chromatography are essential for separating closely related impurities that cannot be removed by crystallization. mdpi.com

Acid-Base Extraction: This can be used to separate the basic piperazine product from non-basic impurities.

Analytical techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are used to detect, identify, and quantify impurities, establishing a comprehensive impurity profile for the final product. researchgate.net

Metabolic Pathways and Enzyme Characterization of 1 3 Methylphenyl Piperazine Hydrochloride and Analogs in Vitro and Preclinical in Vivo Models

Phase I Metabolic Transformations

Phase I metabolism of phenylpiperazine compounds primarily involves oxidation reactions catalyzed by the cytochrome P450 (CYP) enzyme system. These transformations introduce or expose functional groups, preparing the molecule for subsequent Phase II reactions. For arylpiperazines, the main Phase I pathways include aromatic hydroxylation and degradation of the piperazine (B1678402) ring. nih.govnih.gov

Aromatic Hydroxylation (e.g., TFMPP as an analog)

Aromatic hydroxylation is a major metabolic route for many phenylpiperazine derivatives. nih.gov In preclinical studies with TFMPP, hydroxylation of the aromatic ring was identified as a principal metabolic pathway in rat models and in vitro using human liver microsomes. nih.govresearchgate.net This process involves the addition of a hydroxyl group to the phenyl ring.

Studies using human cDNA-expressed CYP enzymes have identified that CYP1A2, CYP2D6, and CYP3A4 are all capable of catalyzing the hydroxylation of TFMPP. researchgate.net However, CYP2D6 was found to be the most significant enzyme, accounting for approximately 81% of the total intrinsic clearance for this pathway. researchgate.net The importance of CYP2D6 is further supported by inhibition studies, where quinidine, a potent CYP2D6 inhibitor, significantly reduced the formation of the hydroxylated metabolite. researchgate.net Given the structural similarity, it is highly probable that 1-(3-methylphenyl)piperazine (B1266048) also undergoes aromatic hydroxylation, likely on the tolyl group, mediated by the same CYP isoforms.

CYP450 Isoforms Involved in Aromatic Hydroxylation of TFMPP

| CYP Isoform | Role in Hydroxylation | Supporting Evidence |

|---|---|---|

| CYP2D6 | Major contributor (~81% of intrinsic clearance) | Studies with human CYPs, significant inhibition by quinidine. researchgate.net |

| CYP1A2 | Minor contributor | Catalyzed TFMPP hydroxylation in vitro. researchgate.net |

| CYP3A4 | Minor contributor | Catalyzed TFMPP hydroxylation in vitro. researchgate.net |

N-Demethylation Processes (e.g., related piperazine derivatives)

While 1-(3-methylphenyl)piperazine itself does not possess an N-methyl group for demethylation, N-dealkylation is a common metabolic pathway for related piperazine derivatives that are substituted at the N4 position. nih.gov For instance, many therapeutic agents with a piperazine scaffold undergo CYP3A4-dependent N-dealkylation. nih.gov This process would result in the formation of the parent 1-aryl-piperazine. In the case of 1-(3-methylphenyl)piperazine, which is already a secondary amine at the N4 position, further degradation of the piperazine ring is more likely than dealkylation.

Degradation of the Piperazine Moiety (e.g., TFMPP as an analog)

The metabolic breakdown of the piperazine ring is another significant Phase I transformation for this class of compounds. In vivo studies in rats have shown that TFMPP is extensively metabolized through the degradation of its piperazine moiety. nih.govresearchgate.net This cleavage leads to the formation of several key metabolites.

The process is believed to initiate with the oxidation of the piperazine ring, potentially forming an unstable intermediate that undergoes ring scission. nih.gov For TFMPP, this degradation results in metabolites such as N-(3-trifluoromethylphenyl)ethylenediamine and subsequently 3-trifluoromethylaniline. nih.govresearchgate.net It is plausible that 1-(3-methylphenyl)piperazine would follow a similar degradation pathway, yielding N-(3-methylphenyl)ethylenediamine and 3-methylaniline as successive breakdown products. This metabolic route effectively dismantles the core piperazine structure.

Piperazine Moiety Degradation Products of TFMPP (Analog)

| Parent Compound | Identified Degradation Metabolites | Model System |

|---|---|---|

| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | N-(3-trifluoromethylphenyl)ethylenediamine | Rat (in vivo) nih.govresearchgate.net |

| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | 3-trifluoromethylaniline | Rat (in vivo) nih.govresearchgate.net |

| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | N-(hydroxy-3-trifluoromethylphenyl)ethylenediamine | Rat (in vivo) nih.gov |

| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | hydroxy-3-trifluoromethylaniline | Rat (in vivo) nih.gov |

Phase II Metabolic Conjugations

Phase I metabolites, particularly those with newly formed hydroxyl groups, are substrates for Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body. For piperazine derivatives, the most common Phase II pathways are glucuronidation and sulfation. nih.gov

Glucuronidation Reactions (e.g., TFMPP as an analog)

Glucuronidation, the conjugation with glucuronic acid, is a well-documented pathway for the hydroxylated metabolites of TFMPP. nih.govresearchgate.net Following the aromatic hydroxylation of TFMPP, the resulting hydroxy-TFMPP metabolite can be conjugated with a glucuronide moiety. This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. While specific UGT isoforms involved in TFMPP metabolism have not been detailed, this pathway is a common route for phenolic compounds. Therefore, the hydroxylated metabolites of 1-(3-methylphenyl)piperazine are expected to undergo glucuronidation before excretion.

Sulfation Pathways (e.g., TFMPP as an analog)

Alongside glucuronidation, sulfation is another key Phase II reaction for the metabolites of TFMPP. nih.govresearchgate.net This process involves the transfer of a sulfonate group to the hydroxylated metabolite, a reaction mediated by sulfotransferase (SULT) enzymes. Sulfation, like glucuronidation, enhances the hydrophilicity of metabolites, aiding in their renal clearance. Studies on TFMPP have confirmed the presence of sulfated conjugates of its Phase I metabolites in rat urine, indicating that this is a relevant elimination pathway. nih.govresearchgate.net It is anticipated that the hydroxylated forms of 1-(3-methylphenyl)piperazine would also be subject to sulfation.

Acetylation Reactions (e.g., TFMPP as an analog)

Acetylation represents a significant Phase II metabolic pathway for various xenobiotics, including certain piperazine derivatives. This biotransformation process involves the transfer of an acetyl group, typically from acetyl-coenzyme A, to a drug or its metabolite. While specific data on the acetylation of 1-(3-methylphenyl)piperazine is not extensively detailed in the available literature, studies on analogous compounds such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (B195711) (mCPP) provide valuable insights. nih.govnih.gov

In preclinical studies involving rats, the metabolism of TFMPP was found to be extensive, encompassing both Phase I and Phase II reactions. nih.govmdma.ch Following initial hydroxylation and degradation of the piperazine ring, the resulting metabolites undergo further conjugation, including acetylation. nih.gov Similarly, the metabolism of mCPP in rats yields aniline (B41778) derivatives that are subsequently acetylated. nih.gov The identified acetylated metabolites included N-acetyl-hydroxy-3-chloroaniline isomers and N-acetyl-3-chloroaniline. nih.gov These findings suggest that acetylation is a relevant clearance pathway for phenylpiperazine metabolites containing an aniline moiety.

Table 1: Examples of Acetylation in Phenylpiperazine Analogs

| Compound | Analog of | Key Findings | Reference |

|---|---|---|---|

| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | 1-(3-methylphenyl)piperazine | Phase II metabolism includes acetylation of Phase I metabolites. | nih.gov |

Identification and Characterization of Cytochrome P450 (CYP) Isoenzymes Involved (e.g., CYP1A2, CYP2D6, CYP3A4)

The biotransformation of piperazine derivatives is heavily reliant on the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. medsafe.govt.nz In vitro studies using human liver microsomes have been instrumental in identifying the specific CYP isoenzymes responsible for the metabolism of these compounds. Research indicates that CYP1A2, CYP2D6, and CYP3A4 are the major isoenzymes involved in the metabolism of many piperazine derivatives. researchgate.net

For instance, the metabolism of 1-benzylpiperazine (B3395278) (BZP) and its frequently co-abused analog TFMPP has been shown to involve CYP1A2, CYP2D6, and CYP3A4. researchgate.net Further investigations into other arylpiperazine derivatives have solidified the roles of these enzymes. Many arylpiperazines undergo extensive metabolism, often initiated by CYP3A4-dependent N-dealkylation, which results in the formation of 1-aryl-piperazines. nih.gov These primary metabolites are then typically subject to hydroxylation, a reaction predominantly catalyzed by the polymorphic enzyme CYP2D6. nih.gov

Studies on mCPP have demonstrated that its primary metabolite, p-hydroxy-mCPP, is formed through the action of CYP2D6. capes.gov.brnih.gov The involvement of CYP2D6 in the hydroxylation of the aromatic ring is a common feature among phenylpiperazine compounds. nih.gov The activity of these CYP isoenzymes can vary significantly among individuals, which may account for differences in the metabolic profiles of these compounds. nih.gov

Table 2: Key Cytochrome P450 Isoenzymes in the Metabolism of Piperazine Analogs

| CYP Isoenzyme | Role in Metabolism | Example Substrate (Analog) | Reference |

|---|---|---|---|

| CYP1A2 | Involved in the metabolism of various piperazine derivatives. | Benzylpiperazine (BZP), TFMPP | researchgate.net |

| CYP2D6 | Primarily responsible for the hydroxylation of the aromatic ring. | TFMPP, mCPP, 1-aryl-piperazines | researchgate.netnih.govnih.gov |

| CYP3A4 | Catalyzes N-dealkylation, often the initial metabolic step. | Arylpiperazine derivatives, BZP, TFMPP | researchgate.netnih.gov |

Structural Elucidation of Metabolites using Advanced Analytical Techniques

The identification and structural characterization of metabolites are critical for understanding the biotransformation pathways of a compound. A variety of advanced analytical techniques are employed for this purpose, with mass spectrometry-based methods being particularly prominent.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools that have been successfully used to study the metabolism of piperazine derivatives like TFMPP and mCPP. nih.govnih.gov For example, GC-MS analysis of rat urine after administration of mCPP led to the identification of several metabolites, including hydroxylated isomers and degradation products of the piperazine ring. nih.gov The use of derivatization techniques, such as acetylation, can enhance the volatility and chromatographic properties of the metabolites, aiding in their detection by GC-MS. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the detection and quantification of drugs and their metabolites in biological matrices. mdpi.com This technique has been applied to the analysis of piperazine-containing compounds, providing detailed structural information. researchgate.net For the definitive structural elucidation of novel psychoactive substances, including new phenylpiperazine derivatives, a combination of techniques is often utilized. This can include liquid chromatography-high-resolution tandem mass spectrometry with a quadrupole time-of-flight (Q-TOF) analyzer, GC-MS, and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Table 3: Analytical Techniques for Metabolite Identification of Piperazine Analogs

| Analytical Technique | Application | Reference |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of metabolites of TFMPP and mCPP in rat urine. | nih.govnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Study of TFMPP metabolism; detection of piperazine derivatives in biological samples. | nih.govmdpi.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Analysis of piperazine-containing compounds. | researchgate.net |

| High-Resolution Mass Spectrometry (e.g., Q-TOF) | Structural elucidation of new phenylpiperazine derivatives. | nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural characterization of novel compounds. | nih.gov |

Comparative Metabolic Profiling Across Different Preclinical Species

The metabolic fate of a drug can vary significantly between different species. Therefore, comparative metabolic profiling in various preclinical animal models is a crucial step in drug development to predict human metabolism and potential species-specific toxicity.

Studies on the metabolism of piperazine derivatives have been conducted in several preclinical species, most notably in rats and mice. Research on TFMPP and mCPP has utilized rat models to investigate their metabolic pathways, with urine being the primary matrix for analysis. nih.govnih.gov These studies have revealed extensive metabolism, including hydroxylation, N-dealkylation, and subsequent conjugation reactions. nih.govnih.gov

Table 4: Preclinical Species Used in Metabolic Studies of Piperazine Analogs

| Preclinical Species | Compound Studied (Analog) | Key Findings | Reference |

|---|---|---|---|

| Rat | 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | Extensive metabolism via hydroxylation and degradation of the piperazine moiety. | nih.gov |

| Rat | 1-(3-chlorophenyl)piperazine (mCPP) | Metabolism involves hydroxylation, degradation of the piperazine ring, and acetylation of aniline metabolites. | nih.gov |

| Mouse | 1-phenylpiperazine (B188723) derivatives | In vitro metabolism using liver S9 fractions can predict in vivo metabolic pathways. | nih.gov |

Analytical Methodologies for Research Grade Quantification and Identification of 1 3 Methylphenyl Piperazine Hydrochloride

Chromatographic Techniques

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the analysis of piperazine (B1678402) derivatives, providing the necessary separation and identification capabilities.

GC-MS is a widely employed technique for the identification and quantification of piperazine derivatives in various samples. researchgate.netscholars.direct The method's effectiveness relies on the successful separation of analytes on a capillary column followed by their ionization and mass-based detection.

Research Findings: For piperazine derivatives, GC-MS analysis typically involves a non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (5%-phenyl)-methylpolysiloxane phase. scholars.directresearchgate.net The oven temperature program is optimized to achieve separation from other compounds and isomers. scholars.directrsc.org For instance, a program might start at 100-120°C, ramping up to 280-300°C to elute all compounds of interest. scholars.directrsc.org

Electron ionization (EI) is the standard ionization technique, producing characteristic fragmentation patterns. nih.gov The mass spectra of many piperazine derivatives are dominated by fragments arising from the cleavage of the piperazine ring. nih.govnih.gov For phenylpiperazines, common fragment ions are observed that are indicative of the piperazine moiety and the substituted phenyl ring. researchgate.netresearchgate.net However, positional isomers, such as 2-, 3-, and 4-methylphenylpiperazine, often yield nearly identical EI-mass spectra, making their differentiation by MS alone challenging. rsc.orgnih.gov In these cases, chromatographic separation is essential for identification. nih.gov Studies have shown that specific GC methods can successfully separate the isomers of trifluoromethylphenyl)piperazine (TFMPP), which have very similar mass spectra. rsc.org

For quantitative analysis, the GC-MS is often operated in the Selected Ion Monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring only specific, characteristic ions. scholars.direct Method validation demonstrates good linearity, with limits of detection (LOD) and quantification (LOQ) often in the microgram-per-milliliter range for biological samples. scholars.directrsc.org

Table 1: Example GC-MS Method Parameters for Piperazine Derivative Analysis This table is a composite of typical parameters and does not represent a single specific study.

| Parameter | Value/Condition | Source(s) |

|---|---|---|

| GC System | Agilent 6890N or similar | scholars.direct |

| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) | scholars.direct |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) | scholars.directrsc.org |

| Injector | Splitless mode, 250-280°C | scholars.directnih.gov |

| Oven Program | Initial 120°C, ramp to 300°C | scholars.direct |

| MS Detector | Agilent 5975 MSD or similar | scholars.direct |

| Ionization | Electron Ionization (EI), 70 eV | scholars.directnih.gov |

| Acquisition Mode | Full Scan (for identification), SIM (for quantification) | scholars.direct |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful alternative to GC-MS, particularly for the analysis of complex biological matrices. gassnova.no It often provides higher sensitivity and specificity and may not require the derivatization steps sometimes needed for GC-MS. researchgate.net

Research Findings: LC-MS methods for piperazine derivatives commonly utilize reversed-phase chromatography with a C18 column. unodc.orgnih.gov The mobile phase typically consists of an aqueous component (like water with a formic acid additive to improve ionization) and an organic component (such as acetonitrile (B52724) or methanol). nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is used to separate the compounds. nih.gov

Electrospray ionization (ESI) in the positive mode is the most common ionization source for these analyses, as the piperazine nitrogen atoms are readily protonated. scholars.directnih.gov This generates a strong signal for the protonated molecular ion [M+H]⁺. In tandem MS (MS/MS), this precursor ion is selected and fragmented to produce characteristic product ions, which provides a high degree of certainty for identification and quantification. nih.gov This technique is instrumental in metabolism studies, allowing for the identification of hydroxylated metabolites and their glucuronide or sulfate (B86663) conjugates in urine. mdma.ch The high sensitivity of LC-MS/MS allows for detection limits in the low microgram per liter (µg/L) range. gassnova.no

Table 2: Example LC-MS/MS Method Parameters for Piperazine Derivative Analysis This table is a composite of typical parameters and does not represent a single specific study.

| Parameter | Value/Condition | Source(s) |

|---|---|---|

| LC System | HPLC or UHPLC system | researchgate.netnih.gov |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | unodc.org |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Methanol/Acetonitrile | nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | nih.gov |

| Column Temp. | 30 - 40°C | nih.gov |

| MS System | Triple Quadrupole (QQQ) or QTOF | nih.govgassnova.no |

| Ionization | Electrospray (ESI), Positive Mode | scholars.directnih.gov |

| Acquisition | Multiple Reaction Monitoring (MRM) | gassnova.no |

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or diode-array detection (DAD) is a robust and widely available technique for the quantitative analysis of piperazine derivatives in seized materials. researchgate.netresearchgate.net While less sensitive than MS detection, it is highly suitable for determining the purity and concentration of bulk samples. researchgate.net

Research Findings: Quantitative analysis is typically performed using a reversed-phase C18 column. unodc.org The mobile phase composition is optimized to achieve separation of the target analyte from impurities and other active substances. researchgate.netunodc.org For example, a mixture of acetonitrile and a phosphate (B84403) buffer at a specific pH might be used. nih.gov Detection is carried out by monitoring the UV absorbance at a wavelength where the analyte exhibits a maximum, which for phenylpiperazines is often in the 200-300 nm range. nih.gov

The method's validation includes establishing linearity over a range of concentrations, with correlation coefficients (r²) typically exceeding 0.99. researchgate.net Precision and accuracy are assessed at multiple concentration levels, with relative standard deviation (RSD) values generally below 4%. researchgate.net For trace analysis or for compounds lacking a strong UV chromophore, derivatization with a reagent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to form a derivative with strong UV activity, allowing for detection at much lower levels. researchgate.netjocpr.com

Spectroscopic and Spectrophotometric Characterization Methods

While chromatography is essential for separation and quantification, spectroscopic methods provide definitive structural information.

Research Findings: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of new psychoactive substances, including piperazine derivatives. nih.gov ¹H NMR spectra provide information about the number and types of protons and their connectivity, allowing for the determination of the substitution pattern on the aromatic ring. nih.gov For 1-(3-methylphenyl)piperazine (B1266048), the ¹H NMR spectrum would show characteristic signals for the methyl group protons, the aromatic protons, and the aliphatic protons of the piperazine ring. nih.govchemicalbook.com ¹³C NMR complements this by providing information on the carbon skeleton of the molecule. nih.gov

Infrared (IR) spectroscopy, particularly when coupled with gas chromatography (GC-IRD), can be a powerful tool for differentiating isomers. nih.gov While mass spectra of positional isomers can be nearly identical, their vapor-phase IR spectra often show unique absorption bands that allow for specific identification. nih.gov This is because the position of the substituent on the phenyl ring affects the vibrational modes of the molecule, leading to distinct IR fingerprints.

UV-Vis spectrophotometry is primarily used for quantification in HPLC-DAD systems. researchgate.net The differentiation between isomers like 1-(3-chlorophenyl)piperazine (B195711) (mCPP) and 1-(4-chlorophenyl)piperazine (B178656) (pCPP) has been achieved based on their distinct UV spectra. researchgate.net

Method Development and Validation for Analysis in Complex Biological Matrices (e.g., Animal Tissue, Biofluids)

Analyzing compounds like 1-(3-methylphenyl)piperazine hydrochloride in biological matrices such as plasma, urine, or tissue requires specific method development to handle matrix effects and achieve low detection limits. scholars.directmdma.ch

Research Findings: Sample preparation is a critical first step. For urine, a simple "dilute-and-shoot" approach after filtration may be feasible for LC-MS analysis. mdma.ch For plasma or tissue, more extensive cleanup, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is typically required to remove interfering substances like proteins and lipids. scholars.direct

GC-MS and LC-MS/MS are the preferred techniques for these applications due to their high sensitivity and selectivity. scholars.directgassnova.nomdma.ch A key part of method development is the validation process, which ensures the method is reliable and fit for purpose. Validation parameters include:

Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a specified range. scholars.directtsijournals.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. jocpr.comtsijournals.com For piperazines in biological fluids, LOQs are often in the low µg/mL to ng/mL range. scholars.directresearchgate.net

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, often assessed via recovery studies in spiked samples. tsijournals.com Precision measures the repeatability of the results, with intermediate precision evaluating the method's ruggedness across different days, analysts, or instruments. researchgate.nettsijournals.com

Selectivity/Specificity: The method must be able to unequivocally identify and quantify the analyte in the presence of other components, including metabolites and endogenous matrix compounds. tsijournals.com

Metabolism studies in rats have successfully used these validated GC-MS and LC-MS procedures to identify phase I metabolites (e.g., hydroxylated species) and phase II conjugates in urine. mdma.ch

Challenges in Isomer Differentiation via Analytical Techniques

A significant analytical challenge in the study of substituted phenylpiperazines is the differentiation of positional isomers (ortho-, meta-, and para-). nih.gov This is crucial as different isomers can have varying biological activities and legal statuses.

Research Findings: As previously noted, standard electron ionization mass spectrometry (EI-MS) is often insufficient for distinguishing positional isomers because they frequently produce identical or nearly identical mass spectra. rsc.orgnih.gov The fragmentation is primarily driven by the piperazine ring, with little influence from the substituent's position on the phenyl ring. nih.gov

Consequently, differentiation relies heavily on chromatographic separation. A well-optimized GC or HPLC method can resolve isomers based on small differences in their physical properties, allowing them to elute at different retention times. rsc.orgnih.gov For example, a GC method was developed that could separate the 2-, 3-, and 4-isomers of TFMPP. rsc.org The elution order often correlates with the substitution position. nih.gov

For confirmation where chromatographic separation is ambiguous, more advanced techniques are required.

GC-IRD: As mentioned, vapor-phase infrared spectroscopy can provide unique spectra for each isomer, enabling positive identification. nih.gov

Chemical Ionization Tandem Mass Spectrometry (CI-MS/MS): Recent studies have shown that using specific reagent gases in chemical ionization, such as acetonitrile or vinyltrimethylsilane, can produce unique fragmentation patterns in MS/MS experiments that allow for the successful discrimination of all three positional isomers of compounds like methylbuphedrones. nih.gov This approach could potentially be applied to methylphenylpiperazine isomers. The meta-isomers, in particular, can sometimes be differentiated from ortho- and para-isomers due to differences in the electronic effects influencing fragmentation. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 3 Methylphenyl Piperazine Hydrochloride and Its Analogs

Influence of Substituent Position and Electronic Properties on Receptor Binding Affinity and Selectivity

The affinity and selectivity of 1-arylpiperazine analogs for various receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors, are exquisitely sensitive to the nature and position of substituents on the aromatic ring. nih.gov Research has consistently shown that modifications to the aryl moiety can dramatically shift the binding profile, a key consideration in designing selective ligands. uninet.edu

The position of substitution on the phenyl ring is a critical determinant of receptor affinity. Studies on analogs targeting serotonin receptors have demonstrated that substituents at the ortho- and meta-positions are particularly influential. uninet.edu For instance, in a series of regioisomers of a {3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}benzamide, the ortho, meta, and para positions of the terminal amide group resulted in significantly different orientations and affinities for the 5-HT1A receptor. acs.org Similarly, for dopamine D2/D3 receptors, the position of hydroxyl group substitutions on aromatic rings plays a crucial role in modulating binding affinity and selectivity. nih.gov

The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—also have a profound impact. For 5-HT1A receptors, there is a noted preference for arylpiperazines bearing chalcogens (e.g., oxygen, sulfur) over those with halogens (e.g., fluorine, chlorine), especially at the ortho- and meta-positions. uninet.edu Conversely, 5-HT2A receptors show a greater affinity for analogs with halogen substituents. uninet.edu The introduction of electron-withdrawing groups, such as in 3-trifluoromethylphenylpiperazine (3-TFMPP), is a common strategy to achieve significant affinity at multiple serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C. nih.gov The dissection of existing drugs like aripiprazole (B633) for rational design efforts confirms that both electron-withdrawing and electron-donating groups on the phenylpiperazine moiety are crucial for high affinity at the 5-HT1A receptor. researchgate.net

The following table summarizes the influence of substituent modifications on receptor binding for various arylpiperazine analogs.

| Analog Class/Modification | Receptor(s) of Interest | Key Finding | Reference |

|---|---|---|---|

| Arylpiperazines with varied aromatic substituents | 5-HT1A vs. 5-HT2A | 5-HT1A affinity is enhanced by chalcogens (O, S) at ortho/meta positions; 5-HT2A affinity is enhanced by halogens (F, Cl). uninet.edu | uninet.edu |

| Hybrid aminotetralin arylpiperazines | Dopamine D2/D3 | The position of hydroxyl group substitution and the nature of indole (B1671886) group substitution are critical for D2/D3 binding affinity and selectivity. nih.gov | nih.gov |

| TFMPP-MDBP hybrid analogs | Serotonin Receptors | Most regioisomers displayed significant binding to 5-HT2B receptors, while affinity at 5-HT1 subtypes was generally reduced compared to the parent 3-TFMPP. nih.gov | nih.gov |

| N-phenylpiperazine benzamide (B126) analogs | Dopamine D3 vs. D2 | Fluoride substituted N-phenylpiperazine analogs can achieve nanomolar affinity at the D3 receptor with substantial selectivity over the D2 receptor. nih.gov | nih.gov |

| Salicylamide derivatives | α1-Adrenergic Receptors | A 3-chlorophenyl substituent on the piperazine (B1678402) ring, combined with an alkyloxy linker to a salicylamide, resulted in high affinity for α1-adrenergic receptors. mdpi.com | mdpi.com |

Correlation Between Structural Modifications and Functional Pharmacological Activity

Structural modifications not only alter binding affinity but also directly correlate with the functional activity of the ligand, determining whether it acts as an agonist, antagonist, or partial agonist at a given receptor. This modulation of the pharmacological profile is what allows the arylpiperazine scaffold to be the basis for drugs with diverse actions, from anxiolytics to antipsychotics. nih.gov

For example, within a series of 1-aryl-4-(2-arylethyl)piperazine derivatives targeting the 5-HT7 receptor, subtle structural changes led to distinct functional outcomes. One analog, 4-[2-(3-Methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine, behaved as a partial agonist, while a closely related compound, 1-(1,2-benzisoxazol-3-yl)-4-[2-(3-methoxyphenyl)ethyl]piperazine, acted as a full agonist. oup.com This demonstrates how altering the aryl group attached to the N1 position of the piperazine can fine-tune the ligand's efficacy.

The functional activity at the 5-HT1A receptor is particularly well-studied. The anxiolytic effects of drugs like buspirone (B1668070) are attributed to their partial agonist activity at this receptor. nih.gov In the development of new chemical entities, specific structural features are correlated with desired functional outcomes. For instance, the analog (S)-2-[[4-(naphth-1-yl)piperazin-1-yl]methyl]-1,4-dioxoperhydropyrrolo[1,2-a]pyrazine was characterized as a 5-HT1A receptor agonist at both presynaptic and postsynaptic sites, conferring it with anxiolytic properties. researchgate.net Similarly, studies of new piperazine derivatives revealed that compounds LQFM211 and LQFM213 produced anxiolytic and antidepressant-like effects, with the activity of LQFM213 being blocked by a 5-HT1A antagonist, confirming the involvement of this pathway. nih.gov

The following table correlates structural features of specific arylpiperazine analogs with their observed functional activity.

| Compound/Analog Series | Structural Modification | Receptor/Target | Functional Activity | Reference |

|---|---|---|---|---|

| 1-(1,2-benzisoxazol-3-yl)-4-[2-(3-methoxyphenyl)ethyl]piperazine | Benzisoxazolyl group on piperazine N1 | 5-HT7 | Full Agonist | oup.com |

| 4-[2-(3-Methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine | 2-Methoxyphenyl group on piperazine N1 | 5-HT7 | Partial Agonist | oup.com |

| (S)-9, CSP-2503 | Naphthyl group on piperazine N1 and a diketopiperazine terminal moiety | 5-HT1A | Agonist (anxiolytic properties) | researchgate.net |

| LS-3-134 | N-phenylpiperazine with a 4-(thiophen-3-yl)benzamide (B12553508) moiety | D3 Dopamine | Partial Agonist (35% efficacy) | nih.gov |

| JJGW01 | 3-chlorophenylpiperazine linked via butoxy chain to salicylamide | α1-Adrenergic | Adrenolytic (hypotensive activity) | mdpi.com |

| LQFM213 | Piperazine scaffold with specific side chain | 5-HT1A Pathway | Functional Agonist (anxiolytic/antidepressant-like effects) | nih.gov |

Development of Pharmacophore Models for Rational Ligand Design

Pharmacophore models are essential computational tools that distill the key structural features required for a molecule to bind to a specific receptor. For arylpiperazines, these models guide the rational design of new ligands with improved affinity and selectivity. nih.gov A typical pharmacophore model for this class of compounds includes several key features.

A widely accepted pharmacophore for 5-HT1A receptor ligands includes: i) a basic nitrogen atom (typically in the piperazine ring) that can be protonated and form a charge-assisted hydrogen bond with a conserved aspartate residue in the receptor's transmembrane helix 3 (Asp3.32), ii) an aromatic ring system (the aryl group) that engages in hydrophobic or aromatic-aromatic interactions within the binding pocket, and iii) a hydrogen bond acceptor/donor site. uninet.eduresearchgate.netresearchgate.net

For example, a 5-HT1A pharmacophore model highlighted the importance of a highly accessible basic group, an electronegative substructure near the ortho position of the aromatic ring, and specific lipophilic and electrostatic effects in the substituent on the distal nitrogen. uninet.edu Computer simulations based on such models predict that ligands bind to key amino acid residues like Asp(3.32), Thr(5.39), Ser(5.42), and Trp(6.48) within the 5-HT1A receptor. researchgate.net The rational design of novel arylpiperazines often starts with dissecting a known active compound, like aripiprazole, into its core pharmacophoric units: the phenylpiperazine moiety for binding, specific substitutions for electronic influence, a linker, and a terminal group. researchgate.net

More advanced models for other receptors, such as the 5-HT7 receptor, also identify a basic amine, an aromatic region, and a hydrophobic moiety as essential, often connected by a linker of a specific length. nih.gov These models allow chemists to design new molecules by incorporating desired features while avoiding structures predicted to have poor affinity or selectivity.

Examination of Structural Features Affecting Metabolic Stability (Academic Focus)

The utility of a research compound is heavily dependent on its metabolic stability. A compound that is too rapidly metabolized can be difficult to study in vivo. For arylpiperazine derivatives, a primary route of metabolism is the oxidative cleavage of the side-chain attached to the N4 nitrogen of the piperazine ring, which results in the formation of the core 1-arylpiperazine metabolite. nih.gov

Academic research has focused on identifying structural features that confer resistance to this metabolic breakdown. Studies involving incubation with rat liver microsomes are commonly used to assess in vitro metabolic stability. nih.govnih.gov One key finding is that metabolic liability is not always directly correlated with lipophilicity. nih.gov For instance, structural manipulation aimed at creating stable 5-HT7 receptor ligands showed that replacing a piperazine ring with a piperidine (B6355638) ring could significantly improve metabolic stability. The piperidine analog 4-(2-biphenyl)-1-[2-(3-methoxyphenyl)ethyl]piperidine showed a 65% recovery after incubation with rat S9 fraction, compared to only 26% for its piperazine counterpart. nih.gov

The table below presents data on how structural modifications impact the metabolic stability of arylpiperazine analogs.

| Compound | Key Structural Feature | Assay | Metabolic Stability (% Parent Compound Recovered) | Reference |

|---|---|---|---|---|

| 1-(2-biphenyl)-4-[2-(3-methoxyphenyl)ethyl]piperazine | Piperazine core with biphenyl (B1667301) substituent | Incubation with rat hepatic S9 fraction | 26% | nih.gov |

| 4-(2-biphenyl)-1-[2-(3-methoxyphenyl)ethyl]piperidine | Piperidine core with biphenyl substituent | Incubation with rat hepatic S9 fraction | 65% | nih.gov |

| Compound 9b (a biphenyl-like arylpiperazine) | Specific biphenyl-like system and terminal fragment | Incubation with rat microsomes (30 min) | 45% (considered most stable in its series) | nih.gov |

| Other analogs in the same series as 9b | Varied terminal fragments and linkers | Incubation with rat microsomes (30 min) | Significantly lower than 45% (massively metabolized) | nih.gov |

Design Principles for Modulating Physicochemical Properties Relevant to Research Applications

Lipophilicity, often measured by HPLC retention or calculated as logP, is a key parameter for arylpiperazines. Studies have shown a clear correlation between lipophilicity and various pharmacokinetic parameters. As lipophilicity increases in a series of 1-arylpiperazines, so do plasma protein binding, brain uptake, volume of distribution (Vss), and total clearance. nih.gov Conversely, the percentage of the dose excreted unchanged in the urine decreases with increasing lipophilicity. nih.gov This provides a clear design principle: to increase brain penetration for CNS research, lipophilicity can be increased, but this often comes at the cost of faster clearance and higher tissue sequestration. nih.gov

Solubility is another crucial property. The piperazine group itself is often incorporated into drug design to increase water solubility and tune lipophilicity. nih.gov In a study aimed at developing anti-Trypanosoma cruzi agents, researchers modified arylpiperazine amides to enhance solubility and drug-like properties. Their analysis revealed that polarity, hydrogen bonding ability, and molecular flexibility were key features that influenced the desired biological activity, highlighting the delicate balance that must be struck between various physicochemical parameters. nih.gov The design of test series of compounds using fractional factorial designs based on multiple physicochemical descriptors is a sophisticated approach to systematically explore and understand these complex relationships. scispace.com

| Physicochemical Property | Design Principle/Structural Modification | Impact on Research Application/Disposition | Reference |

|---|---|---|---|

| Lipophilicity | Increase by adding non-polar substituents to the aryl ring. | Increases brain uptake, plasma protein binding, and volume of distribution. Decreases renal excretion. nih.gov | nih.gov |

| Solubility | Incorporate polar groups; utilize the basicity of the piperazine nitrogen. | Improves suitability for aqueous formulations and can enhance bioavailability. nih.gov | nih.gov |

| Polarity & H-bonding | Introduce H-bond donors/acceptors (e.g., amides, hydroxyls). | Identified as a key property influencing antiparasitic activity in one series. nih.gov | nih.gov |

| Molecular Flexibility | Modify linker length and rigidity of terminal groups. | Can influence receptor fit and was found to be a key property for activity in a specific series of piperazine amides. nih.gov | nih.gov |

Computational Chemistry and Molecular Modeling Investigations of 1 3 Methylphenyl Piperazine Hydrochloride

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is crucial for understanding how 1-(3-methylphenyl)piperazine (B1266048) might interact with its biological targets, such as G-protein coupled receptors (GPCRs) or monoamine transporters. nih.gov

Docking simulations for arylpiperazine compounds, including 1-(3-methylphenyl)piperazine, typically explore various possible conformations of the ligand within the receptor's binding site. The piperazine (B1678402) ring itself can adopt different conformations, most commonly the low-energy chair form, but also twist-boat forms. nih.gov The orientation of the 3-methylphenyl group relative to the piperazine ring is also a key variable.

Induced Fit Docking (IFD) is an advanced docking method that accounts for the flexibility of both the ligand and the receptor's binding site. nih.gov Studies on similar phenylpiperazines interacting with targets like the human serotonin (B10506) transporter (hSERT) show that the ligand settles into a central binding pocket. nih.gov For 1-(3-methylphenyl)piperazine, simulations would predict its most stable binding mode, considering the steric and electronic influence of the meta-methyl group. The final predicted pose is the one with the lowest binding energy, representing the most stable and likely interaction. The phenyl ring typically engages in hydrophobic and aromatic stacking interactions, while the protonated piperazine nitrogen forms key ionic or hydrogen bond interactions.

A primary outcome of molecular docking is the identification of specific amino acid residues within the receptor's binding pocket that are critical for ligand recognition and binding. For phenylpiperazine derivatives binding to monoamine transporters, certain residues are consistently implicated. nih.gov

In the context of the serotonin transporter (hSERT), a well-studied target for such compounds, docking studies reveal that the protonated nitrogen of the piperazine ring often forms a crucial salt bridge with a negatively charged aspartate residue (e.g., Asp98). nih.gov Other key interactions involve surrounding aromatic and aliphatic residues. The table below summarizes the likely interacting residues for 1-(3-methylphenyl)piperazine, extrapolated from studies on analogous compounds.

| Interaction Type | Potential Interacting Residues (Example: hSERT) | Role in Binding |

| Ionic Interaction / Salt Bridge | Aspartate (e.g., Asp98) | Anchors the protonated piperazine nitrogen, a primary determinant of binding affinity. |

| Hydrogen Bonding | Serine, Threonine, Tyrosine (e.g., Ser438, Thr439) | The secondary amine of the piperazine can act as a hydrogen bond donor or acceptor, stabilizing the complex. |

| Aromatic (π-π) Stacking | Tyrosine, Phenylalanine (e.g., Tyr95, Phe335) | The phenyl ring of the ligand stacks with the aromatic rings of receptor residues, contributing to binding energy. |

| Hydrophobic Interactions | Alanine, Valine, Isoleucine, Leucine (e.g., Ala169, Val172) | The methyl group and the phenyl ring engage in van der Waals contacts with nonpolar residues, enhancing binding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For a class of compounds like substituted phenylpiperazines, QSAR models can be developed to predict their activity, such as receptor binding affinity or functional antagonism.

A QSAR study would involve a dataset of phenylpiperazine derivatives with varying substituents on the phenyl ring, including 1-(3-methylphenyl)piperazine. The model correlates molecular descriptors (numerical representations of chemical properties) with the observed biological activity (e.g., pIC₅₀). mdpi.com Key descriptors often include:

Hydrophobicity descriptors (e.g., LogP): Representing the compound's partitioning between lipid and aqueous phases.

Electronic descriptors (e.g., Hammett constants, atomic charges): Describing the electron-donating or -withdrawing nature of substituents.

Steric descriptors (e.g., molar refractivity, Taft parameters): Quantifying the size and shape of the substituents.

The resulting QSAR equation, often derived from multiple linear regression (MLR) or more complex machine learning algorithms, allows for the prediction of activity for new, unsynthesized analogs. mdpi.comnih.gov This predictive power guides the design of more potent compounds by indicating which chemical modifications are likely to enhance biological activity. nih.govjmchemsci.com

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding event, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view. nih.gov Conformational analysis explores the potential energy surface of the molecule to identify all stable low-energy conformers. nih.govresearchgate.net For 1-(3-methylphenyl)piperazine, this involves assessing the rotational barrier around the C(phenyl)-N(piperazine) bond and the puckering of the piperazine ring. nih.gov

Molecular dynamics simulations place the docked ligand-receptor complex in a simulated physiological environment (water, ions) and calculate the atomic motions over time, typically nanoseconds to microseconds. nih.govnih.gov MD simulations on phenylpiperazine-transporter complexes have been used to:

Assess Binding Stability: Confirm if the binding pose predicted by docking is stable over time or if the ligand dissociates or shifts to a different binding mode. nih.gov

Analyze Conformational Flexibility: Observe the flexibility of the piperazine ring (e.g., transitions between chair and boat conformations) and the ligand's movement within the binding pocket. nih.gov

Characterize Water-Mediated Interactions: Identify the role of water molecules in bridging interactions between the ligand and the receptor.

Calculate Binding Free Energy: Employ methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to provide a more accurate estimation of the binding affinity.

These simulations provide a deeper, time-resolved understanding of the interaction dynamics that govern molecular recognition. nih.gov

Theoretical Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Parameters

Before a compound can be considered for further development, its pharmacokinetic properties must be evaluated. In silico ADME prediction models use the chemical structure of a molecule to forecast its Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics, reducing the need for extensive early-stage animal testing. researchgate.net Various software and web servers (e.g., SwissADME, pkCSM) are used for these predictions. researchgate.netresearchgate.net For 1-(3-methylphenyl)piperazine hydrochloride, these tools can predict a range of crucial parameters.

| ADME Parameter | Predicted Property for 1-(3-methylphenyl)piperazine | Significance |

| Aqueous Solubility (LogS) | High | Good solubility is crucial for absorption and formulation. The hydrochloride salt form enhances water solubility. |

| Intestinal Absorption | High | Indicates the compound is likely to be well-absorbed from the gastrointestinal tract following oral administration. |

| Blood-Brain Barrier (BBB) Permeation | Yes | The molecule is predicted to cross the BBB, which is essential for activity at central nervous system (CNS) targets. researchgate.net |

| CYP450 Inhibition | Potential inhibitor of CYP2D6, CYP3A4 | Predicts potential for drug-drug interactions, as these are major drug-metabolizing enzymes. |

| P-glycoprotein (P-gp) Substrate | Likely a substrate | P-gp is an efflux pump; being a substrate can limit brain penetration and overall bioavailability. researchgate.net |

| Lipinski's Rule of Five | Compliant (0 violations) | The molecule meets the general criteria for drug-likeness (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10). |

Quantum Chemical Calculations (e.g., HOMO/LUMO Analysis, Natural Bond Orbital (NBO) Analysis)

Quantum chemical calculations, often using Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of a molecule. ijcrt.orgnih.govepstem.net

HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ijcrt.orgresearchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. researchgate.net A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive. ijcrt.orgresearchgate.net For 1-(3-methylphenyl)piperazine, the HOMO is typically localized on the electron-rich phenylpiperazine moiety, while the LUMO is distributed over the aromatic system.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines the distribution of electron density in a molecule, providing a detailed picture of chemical bonding. nih.govresearchgate.net It can quantify charge transfer between atoms, analyze hyperconjugative interactions, and describe the delocalization of electron density. For 1-(3-methylphenyl)piperazine, NBO analysis can reveal the charge on each atom, highlighting the nucleophilic nature of the nitrogens and the electrophilic character of certain hydrogens, which is crucial for understanding its interaction with receptors and metabolic enzymes.

| Quantum Chemical Parameter | Typical Calculated Value (Example) | Significance |

| HOMO Energy | ~ -5.5 to -6.0 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ -0.5 to -1.0 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.0 eV | Reflects the molecule's chemical reactivity and stability. researchgate.net |

| Dipole Moment | ~ 1.5 to 2.5 Debye | Measures the overall polarity of the molecule, influencing solubility and binding. |

| NBO Charge on Piperazine N1 | ~ -0.4 to -0.6 e | Quantifies the negative charge on the nitrogen attached to the phenyl ring, indicating its nucleophilicity. |

| NBO Charge on Piperazine N4 | ~ -0.6 to -0.8 e | Quantifies the charge on the secondary amine nitrogen, indicating a key site for protonation and hydrogen bonding. |

Role of 1 3 Methylphenyl Piperazine Hydrochloride As a Pharmacological Research Tool

Utilization in Probing Specific Neurotransmitter System Functionality in Preclinical Models (e.g., Serotonin (B10506) System Sensitivity)

1-(3-methylphenyl)piperazine (B1266048) (m-MPP), the parent compound of the hydrochloride salt, is recognized for its activity within the serotonin (5-hydroxytryptamine, 5-HT) system. This has made it a useful tool for probing the sensitivity and function of this neurotransmitter system in preclinical animal models. The serotonin system is integral to the regulation of mood, sleep, and appetite, and its dysfunction is implicated in numerous psychiatric disorders.

Research has demonstrated that related piperazine (B1678402) compounds, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), are employed in animal drug discrimination studies to understand the stimulus properties of serotonergic agents. nih.gov These studies help in characterizing the in-vivo effects of compounds that act on serotonin receptors. For instance, the stimulus effects of TFMPP have been linked to its interaction with 5-HT1B and 5-HT1C receptors. nih.gov While direct studies on 1-(3-methylphenyl)piperazine hydrochloride's role in probing serotonin sensitivity are less commonly cited, its structural similarity to other well-characterized phenylpiperazines suggests its utility as a reference compound or a tool to investigate the function of specific serotonin receptor subtypes. The broader class of piperazines is known to interact with various neurotransmitter systems, including the serotonergic, dopaminergic, and adrenergic systems, highlighting their importance in neuropharmacological research. nih.gov

The table below summarizes key research findings related to the use of piperazine derivatives in studying neurotransmitter systems.

| Compound | Preclinical Model | Key Finding | Implication for Neurotransmitter System Functionality |

| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | Rats | The stimulus properties are mediated by 5-HT1B and 5-HT1C receptors. nih.gov | Provides a model for studying the behavioral effects of 5-HT1B/1C receptor activation. |

| 1-(3-chlorophenyl)piperazine (B195711) (mCPP) | Rodents | Induces depressogenic-like behavior via stimulation of 5-HT2A receptors. unodc.org | Useful for investigating the role of 5-HT2A receptors in depressive-like states. |

Application in Investigating Ligand-Receptor Interaction Mechanisms

The study of how a ligand (a molecule that binds to a receptor) interacts with its corresponding receptor is fundamental to pharmacology. 1-(3-methylphenyl)piperazine and its derivatives serve as valuable probes in these investigations. The piperazine scaffold is a common feature in many biologically active compounds, and understanding how modifications to this structure affect receptor binding provides insight into the molecular determinants of drug action. nih.gov

Molecular modeling and structure-activity relationship (SAR) studies often utilize piperazine derivatives to explore the binding pockets of various receptors. For example, research on dual histamine (B1213489) H3 and sigma-1 receptor antagonists has shown that replacing a piperidine (B6355638) moiety with a piperazine can significantly alter the compound's affinity for the sigma-1 receptor. nih.gov This highlights the critical role of the piperazine ring in defining the ligand's interaction with its target. Furthermore, investigations into novel inhibitors of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction, a key target in cancer immunotherapy, have utilized piperazine derivatives to understand how different chemical groups influence binding affinity. acs.org These studies contribute to a more profound understanding of the forces and structural features that govern ligand-receptor binding.

The following table outlines examples of how piperazine derivatives are used to study ligand-receptor interactions.

| Research Area | Piperazine Derivative's Role | Key Insight Gained |